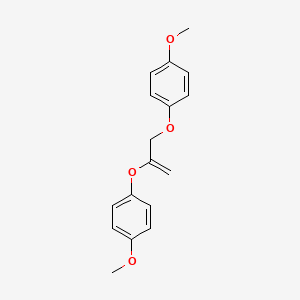
2,3-Bis(4-methoxyphenoxy)propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(4-methoxyphenoxy)propene is an organic compound characterized by the presence of two methoxyphenoxy groups attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-methoxyphenoxy)propene typically involves the reaction of 4-methoxyphenol with epichlorohydrin, followed by dehydrohalogenation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the dehydrohalogenation step.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Bis(4-methoxyphenoxy)propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the propene backbone to a single bond, forming saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of 2,3-bis(4-methoxyphenoxy)propanone.
Reduction: Formation of 2,3-bis(4-methoxyphenoxy)propane.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
2,3-Bis(4-methoxyphenoxy)propene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(4-methoxyphenoxy)propene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparación Con Compuestos Similares
2-(2-Methoxyphenoxy)-1,3-propanediol: Shares a similar methoxyphenoxy structure but differs in the backbone.
2,2-Bis(4-methoxyphenyl)propane: Another compound with methoxyphenyl groups but with a different central structure.
Uniqueness: 2,3-Bis(4-methoxyphenoxy)propene is unique due to its specific propene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
199923-55-2 |
|---|---|
Fórmula molecular |
C17H18O4 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
1-methoxy-4-[2-(4-methoxyphenoxy)prop-2-enoxy]benzene |
InChI |
InChI=1S/C17H18O4/c1-13(21-17-10-6-15(19-3)7-11-17)12-20-16-8-4-14(18-2)5-9-16/h4-11H,1,12H2,2-3H3 |
Clave InChI |
UQRICKSMJITSQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=C)OC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



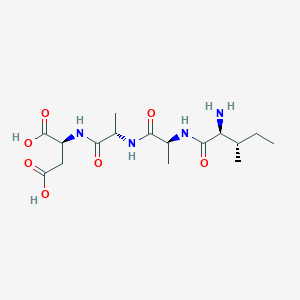
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)

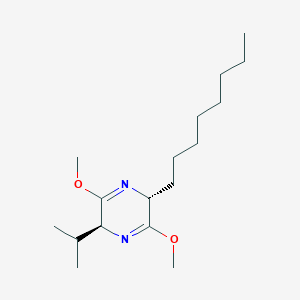
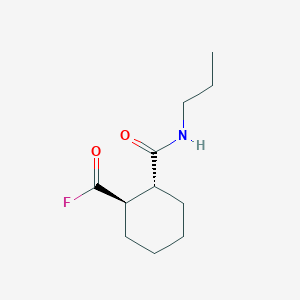
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)
![2-(2-{4-[2-(Thiophen-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B12580620.png)
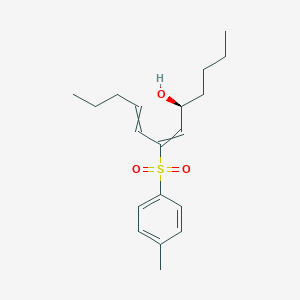
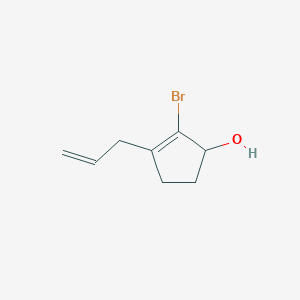
![[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol](/img/structure/B12580625.png)
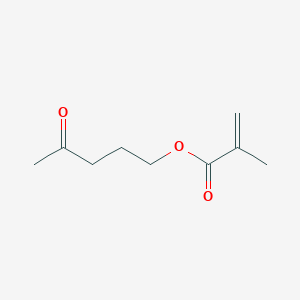
![4-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}morpholine](/img/structure/B12580631.png)

